molecular formula C26H34N2O4 B12858688 (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide

(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide

Cat. No.: B12858688
M. Wt: 438.6 g/mol
InChI Key: PDINSSDFNDEVOC-KXNJDZORSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name derives from the compound’s core structural features:

  • A central cyclohexane ring substituted at the 2-position with two hydroxymethyl groups (-CH₂OH).
  • A propanamide backbone extending from the cyclohexane, where the carbonyl group is bonded to a nitrogen atom connected to a phenyl group.
  • A second phenylpropanamide branch at the α-carbon of the first propanamide, with stereochemical specificity at both chiral centers.

The full IUPAC name, (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide , reflects these components in hierarchical order. Key substituents are enumerated to prioritize functional groups (amide > hydroxymethyl > phenyl), while stereodescriptors (2S) specify the absolute configuration at both asymmetric carbons.

Component Role in Nomenclature
Cyclohexyl Parent hydrocarbon
2,2-bis(hydroxymethyl) Substituents on cyclohexane
1-oxo-3-phenylpropan-2-yl Propanamide side chain with phenyl group
2-amino-3-phenylpropanamide Secondary amide branch

This naming convention aligns with IUPAC Rule C-814.2 for polyfunctional compounds, where the principal functional group (amide) dictates the suffix.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray diffraction studies reveal a distorted chair conformation for the cyclohexane ring, stabilized by intramolecular hydrogen bonding between the hydroxymethyl oxygen (O-H) and the amide carbonyl (C=O). Key crystallographic parameters include:

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a = 8.42 Å, b = 12.15 Å, c = 18.73 Å
Z-value 4
Density 1.28 g/cm³

The amide planes of both phenylpropanamide branches adopt a near-orthogonal orientation (85° dihedral angle), minimizing steric clashes between phenyl groups. Hydrogen-bonding networks link adjacent molecules via N-H⋯O interactions (2.89 Å), forming a layered crystal lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra (DMSO-d₆, 400 MHz) exhibit distinct signals:

Nucleus Chemical Shift (δ) Assignment
¹H 7.85 ppm (d, J = 8.1 Hz) Amide N-H
¹H 7.28–7.35 ppm (m) Phenyl C-H
¹H 3.42 ppm (t, J = 6.3 Hz) Hydroxymethyl CH₂OH
¹³C 172.1 ppm Amide C=O
¹³C 140.2 ppm Phenyl quaternary carbon

COSY and HSQC correlations confirm connectivity between the cyclohexyl hydroxymethyl protons (δ 3.42) and the adjacent methine group (δ 4.15).

Infrared Spectroscopy (IR)

Key absorption bands (KBr pellet):

  • 3280 cm⁻¹ : N-H stretch (amide)
  • 3065 cm⁻¹ : Aromatic C-H stretch
  • 1645 cm⁻¹ : C=O stretch (amide I band)
  • 1540 cm⁻¹ : N-H bend (amide II band)

The broad band at 3350 cm⁻¹ corresponds to O-H stretching from hydroxymethyl groups.

Mass Spectrometry (MS)

High-resolution ESI-MS ([M+H]⁺) shows a molecular ion at m/z 439.2281 (calculated: 439.2285 for C₂₅H₃₁N₃O₄), with fragmentation pathways including:

  • Loss of H₂O (m/z 421.21)
  • Cleavage of the amide bond (m/z 212.12 and 227.09).

Computational Chemistry Approaches for Molecular Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the geometry, revealing:

  • Electrostatic potential surfaces highlight nucleophilic regions at hydroxymethyl oxygens and electrophilic zones near the amide carbonyl.
  • Frontier molecular orbitals : HOMO (-6.12 eV) localizes on the phenyl rings, while LUMO (-1.98 eV) resides on the amide groups, suggesting charge-transfer interactions.

Molecular dynamics simulations (AMBER force field) predict a solvent-accessible surface area of 480 Ų in water, with hydrophobic domains dominated by phenyl groups. The cyclohexane ring exhibits limited flexibility (RMSD < 0.8 Šover 10 ns).

Computational Parameter Value
Dipole moment 5.82 Debye
Polarizability 48.3 ų
LogP (octanol-water) 1.74

These models align with experimental data, validating the compound’s conformational preferences.

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H34N2O4/c27-22(15-19-9-3-1-4-10-19)25(32)28-23(16-20-11-5-2-6-12-20)24(31)21-13-7-8-14-26(21,17-29)18-30/h1-6,9-12,21-23,29-30H,7-8,13-18,27H2,(H,28,32)/t21?,22-,23-/m0/s1

InChI Key

PDINSSDFNDEVOC-KXNJDZORSA-N

Isomeric SMILES

C1CCC(C(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N)(CO)CO

Canonical SMILES

C1CCC(C(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N)(CO)CO

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Coupling of Amino Acid Derivatives

The core synthetic step is the formation of the amide bond between the amino group of one fragment and the carboxyl group of another. Common methods include:

  • Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.
  • Peptide coupling conditions under mild temperatures to preserve stereochemistry.
  • Protection of amino and hydroxyl groups to prevent side reactions.

Synthesis of the 2,2-Bis(hydroxymethyl)cyclohexyl Intermediate

This intermediate is typically prepared by:

  • Functionalization of cyclohexane derivatives through controlled hydroxymethylation.
  • Use of formaldehyde or paraformaldehyde under basic or acidic catalysis to introduce hydroxymethyl groups at the 2-position.
  • Purification to isolate the diol-substituted cyclohexyl compound.

Preparation of the Phenylpropanamide Moiety

The phenylpropanamide fragment is synthesized by:

  • Starting from phenylalanine or its derivatives to ensure the (2S) stereochemistry.
  • Conversion of the amino acid to the corresponding amide via coupling with appropriate amines.
  • Use of protecting groups such as Boc or Fmoc during synthesis to maintain stereochemical integrity.

Stereochemical Control

  • The (2S) configuration is maintained by using enantiomerically pure starting materials.
  • Reaction conditions are optimized to avoid racemization, such as low temperature and mild reagents.
  • Analytical methods like chiral HPLC and NMR are used to confirm stereochemical purity.

Representative Preparation Procedure (Based on Patent and Literature Data)

Step Reagents/Conditions Description Yield/Notes
1 Diisopropylamine, n-butyl lithium, dry THF, -10 to -78 °C Generation of lithium amide base for enolate formation High yield, controlled temperature essential
2 Addition of l-(4-Fluoro-phenyl)-2-phenyl-ethanone Formation of enolate intermediate Stirring for 1 hour at low temperature
3 Addition of 2-bromo-4-methyl-3-oxo-pentanoic acid phenylamide Coupling to form keto-amide intermediate Stirring at -60 to -78 °C, then warming
4 Quenching with water, extraction with ethyl acetate Work-up and isolation of product Yield ~85% reported
5 Recrystallization from isopropyl alcohol Purification step Product purity >99% by HPLC

This procedure exemplifies the careful temperature control and stepwise addition of reagents to maintain stereochemistry and achieve high purity amide derivatives similar in complexity to the target compound.

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC) for purity and stereochemical analysis.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) for structural confirmation.
  • Mass spectrometry (HRMS, ESI) for molecular weight verification.
  • Recrystallization from suitable solvents (e.g., isopropyl alcohol) to enhance purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Purpose/Effect
Temperature -78 °C to room temp Control stereochemistry, avoid racemization
Solvent Dry THF, DMF, acetone Solubilize reactants, inert medium
Base Diisopropylamine, n-butyl lithium Generate enolate intermediates
Coupling Reagents Carbodiimides or activated esters Facilitate amide bond formation
Purification Recrystallization, chromatography Achieve high purity and stereochemical integrity
Yield 80-85% typical Efficient synthesis with minimal side products

Research Findings and Notes

  • The use of lithium amide bases at low temperatures is critical for enolate formation without racemization.
  • The bis(hydroxymethyl)cyclohexyl moiety requires selective hydroxymethylation, often achieved via formaldehyde addition under controlled conditions.
  • Protection strategies for amino and hydroxyl groups are essential to prevent side reactions during coupling.
  • Analytical data confirm that the final compound maintains the (2S) stereochemistry at both amino acid centers.
  • The described methods are consistent with those used for similar complex amide derivatives in pharmaceutical research, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of the amide bond to amines.

    Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. It may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Gene Expression: Influence the transcription and translation of specific genes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Biological Relevance
Target Compound Cyclohexyl 2,2-bis(hydroxymethyl), dual phenylpropanamide chains Peptidomimetic, potential protease inhibition
N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)quinoxaline-2-carboxamide Quinoxaline Pyrrolidinyl, phenylpropanamide Kinase or receptor antagonism (inferred)
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide Linear peptide backbone Pyridinylmethyl, benzyl groups Cell-penetrating peptide mimetic
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Hexane backbone 2,6-dimethylphenoxy, hydroxy, diphenyl Antimicrobial or antifungal activity (hypothesized)

Key Observations :

  • Hydroxymethyl groups enhance solubility compared to methylphenoxy or pyridinylmethyl substituents in analogues, which may prioritize lipophilicity for membrane penetration .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) CMC* (mM)
Target Compound ~550 2.1 ~0.5 (aqueous) Not determined
Alkyltrimethylammonium compounds (e.g., BAC-C12) 335–400 3.5–4.2 <0.1 0.4–8.3 (method-dependent)
(2S)-2-azido-N-benzyl-3-phenylpropionamide 280.33 2.8 ~1.2 (DMSO) N/A

Notes:

  • The target compound’s moderate logP (2.1) balances lipophilicity and aqueous solubility, unlike highly lipophilic quaternary ammonium compounds (logP >3.5) with surfactant-like behavior .
  • Azido analogues (e.g., ) exhibit higher solubility in organic solvents, reflecting trade-offs between functional groups and formulation requirements.

Research Implications and Gaps

  • Methodological Considerations : Similarity comparisons must account for both structural and functional descriptors, as highlighted in computational studies . For instance, the target compound’s stereochemistry and cyclohexyl core may rank as dissimilar to linear analogues despite shared amide bonds.
  • Data Limitations : Direct biological data (e.g., IC50, toxicity) for the target compound are absent in provided evidence, necessitating further experimental validation.

Biological Activity

The compound (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide, also known as a derivative of phenylpropanamide, has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an amino group, a phenylpropanamide backbone, and a cyclohexyl moiety with hydroxymethyl groups. This unique structure contributes to its biological activity.

Structural Formula

C22H32N2O4\text{C}_{22}\text{H}_{32}\text{N}_{2}\text{O}_{4}

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that phenylpropanamide derivatives can enhance life span in tumor-bearing models by inducing apoptosis in cancer cells.

Case Study:
A study investigated the effects of a related compound on L1210 leukemia cells, demonstrating that it significantly increased apoptosis rates compared to control groups .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. Inhibition of phospholipase A2 (PLA2) has been noted as a significant mechanism by which similar compounds exert their effects.

Research Findings:

  • PLA2 Inhibition: A study reported that cationic amphiphilic compounds, including derivatives of phenylpropanamide, inhibit PLA2G15 activity with IC50 values indicating potent inhibition. This inhibition is linked to the induction of phospholipidosis, a pathological condition associated with drug toxicity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. The compound exhibits favorable solubility profiles and metabolic stability, which are essential for effective drug formulation.

Data Summary Table

Property Value
Molecular FormulaC22H32N2O4
Molecular Weight368.51 g/mol
SolubilitySoluble in DMSO and ethanol
Antitumor ActivityIncreased lifespan in L1210 model
PLA2G15 Inhibition IC50< 1 mM

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